N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-acetamide
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Overview
Description
N~1~-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE is a complex organic compound that features a thiadiazole ring substituted with a 3,4-dimethoxybenzyl group and a methoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl precursor. This precursor can be synthesized by reacting 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions . The thiadiazole ring is then introduced through cyclization reactions involving sulfur and nitrogen sources . Finally, the methoxyacetamide group is attached via acylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid .
Scientific Research Applications
N~1~-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and benzyl-substituted molecules . Examples include:
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide
- 2,4-Diamino-6-[N-(2’,5’-Dimethoxybenzyl)-N-Methylamino]Quinazoline
Uniqueness
N~1~-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H17N3O4S |
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Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C14H17N3O4S/c1-19-8-12(18)15-14-17-16-13(22-14)7-9-4-5-10(20-2)11(6-9)21-3/h4-6H,7-8H2,1-3H3,(H,15,17,18) |
InChI Key |
FYRLDGZKWMHXOC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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